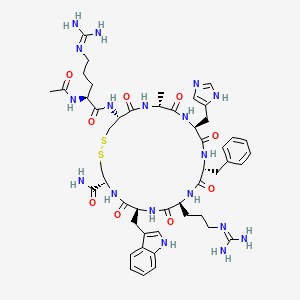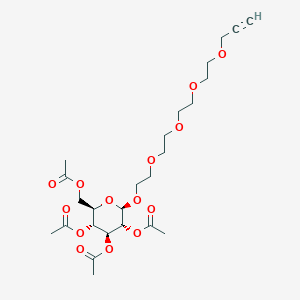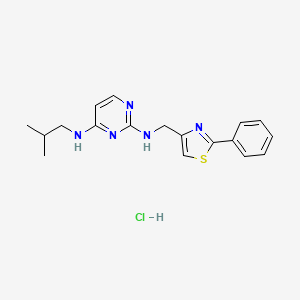
Setmelanotide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Setmelanotide acetate is a synthetic peptide drug that acts as an agonist of the melanocortin 4 receptor (MC4R). It is primarily used for the treatment of obesity caused by genetic mutations, specifically pro-opiomelanocortin (POMC) deficiency, proprotein convertase subtilisin/kexin type 1 (PCSK1) deficiency, and leptin receptor (LEPR) deficiency . This compound acetate is marketed under the brand name Imcivree and was approved for medical use in the United States in November 2020 and in the European Union in July 2021 .
科学的研究の応用
Setmelanotide acetate has several scientific research applications, particularly in the fields of medicine and biology:
Obesity Treatment: It is used to treat obesity caused by genetic mutations in the MC4R pathway.
Metabolic Disorders: Research is ongoing to explore its potential in treating other metabolic disorders related to the melanocortin system.
Neuroscience: Studies are investigating its effects on appetite regulation and energy expenditure.
Pharmacology: It serves as a model compound for studying MC4R agonists and their therapeutic potential.
作用機序
Setmelanotide acetate exerts its effects by acting as an agonist of the melanocortin 4 receptor (MC4R). The MC4R pathway in the hypothalamus is crucial for regulating hunger, caloric intake, and energy expenditure . By activating MC4R, this compound acetate helps restore the signaling pathway that is impaired in individuals with genetic mutations affecting this receptor. This activation leads to increased satiety signals, reduced hunger, and consequently, weight loss .
Safety and Hazards
The most common side effects of Setmelanotide include injection site reactions, skin hyperpigmentation (skin patches that are darker than surrounding skin), headache, and gastrointestinal side effects (such as nausea, diarrhea, and abdominal pain) . Serious adverse events such as blindness, anaphylactic reaction, and suicidal ideation have also occurred with this compound, but none were considered related to this compound treatment .
将来の方向性
Setmelanotide has been approved for three of the ultrarare genetic conditions that cause obesity—pro-opiomelanocortin deficiency, proprotein convertase subtilisin and kexin type 1 (an important enzyme in the melanocortin pathway) and leptin receptor deficiency . It marks the first in a personalized medicine approach to obesity . It is also being developed in other rare genetic disorders associated with obesity including Bardet–Biedl Syndrome, Alström Syndrome, POMC and other MC4R pathway heterozygous deficiency obesities, and POMC epigenetic disorders .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of setmelanotide acetate involves a complex synthetic route that includes liquid phase fragment condensation. This method is intricate and involves multiple steps to ensure the correct sequence and structure of the peptide . The process typically includes the following steps:
Amino Acid Coupling: The peptide chain is built by coupling amino acids in a specific sequence.
Cyclization: The linear peptide is cyclized to form a disulfide bridge, which is crucial for the biological activity of the compound.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product.
Industrial Production Methods: Industrial production of this compound acetate follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to streamline the production process .
化学反応の分析
Types of Reactions: Setmelanotide acetate primarily undergoes peptide bond formation and cyclization reactions during its synthesis. The compound is relatively stable and does not undergo significant chemical transformations under physiological conditions.
Common Reagents and Conditions:
Amino Acid Derivatives: Used for the coupling reactions.
Cyclization Agents: Such as iodine or other oxidizing agents to form the disulfide bridge.
Purification Solvents: Acetonitrile and water are commonly used in HPLC for purification.
Major Products: The major product of these reactions is this compound acetate itself, with the correct sequence and cyclized structure necessary for its biological activity .
類似化合物との比較
Setmelanotide acetate is unique in its high selectivity and potency as an MC4R agonist. It is approximately 20-fold more potent than endogenous alpha-melanocyte-stimulating hormone (α-MSH) in activating MC4R . Similar compounds include:
Bremelanotide: Another melanocortin receptor agonist used for treating hypoactive sexual desire disorder.
Afamelanotide: Used for treating erythropoietic protoporphyria-associated phototoxicity.
These compounds share a similar mechanism of action but are used for different therapeutic indications, highlighting the versatility of melanocortin receptor agonists in treating various conditions.
特性
CAS番号 |
1504602-49-6 |
|---|---|
分子式 |
C55H80N18O15S2 |
分子量 |
1297.5 g/mol |
IUPAC名 |
(4R,7S,10S,13R,16S,19R,22R)-22-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide;acetic acid |
InChI |
InChI=1S/C49H68N18O9S2.3C2H4O2/c1-26-41(70)63-37(20-30-22-55-25-59-30)46(75)64-35(18-28-10-4-3-5-11-28)44(73)62-34(15-9-17-57-49(53)54)43(72)65-36(19-29-21-58-32-13-7-6-12-31(29)32)45(74)66-38(40(50)69)23-77-78-24-39(47(76)60-26)67-42(71)33(61-27(2)68)14-8-16-56-48(51)52;3*1-2(3)4/h3-7,10-13,21-22,25-26,33-39,58H,8-9,14-20,23-24H2,1-2H3,(H2,50,69)(H,55,59)(H,60,76)(H,61,68)(H,62,73)(H,63,70)(H,64,75)(H,65,72)(H,66,74)(H,67,71)(H4,51,52,56)(H4,53,54,57);3*1H3,(H,3,4)/t26-,33+,34+,35-,36+,37+,38+,39+;;;/m1.../s1 |
InChIキー |
PILXXDANZBQUJH-AKVBKPKISA-N |
異性体SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.CC(=O)O.CC(=O)O.CC(=O)O |
SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5 |
正規SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CC5=CN=CN5.CC(=O)O.CC(=O)O.CC(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
RM-493; RM493; RM 493; BIM-22493; BIM22493; BIM 22493; IRC-022493; IRC 022493; IRC022493; Setmelanotide. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








